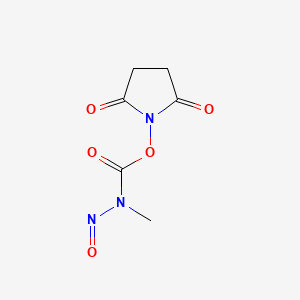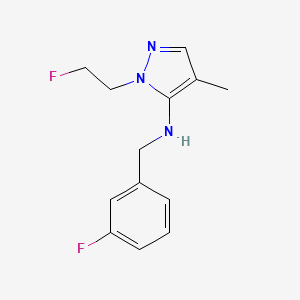![molecular formula C11H13Cl B11748164 ([1-(Chloromethyl)cyclopropyl]methyl)benzene](/img/structure/B11748164.png)
([1-(Chloromethyl)cyclopropyl]methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1-(Chloromethyl)cyclopropyl]methyl)benzene: is an organic compound with the molecular formula C11H13Cl and a molecular weight of 180.67 g/mol . This compound features a benzene ring substituted with a cyclopropyl group and a chloromethyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(Chloromethyl)cyclopropyl]methyl)benzene typically involves the reaction of benzyl chloride with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of This compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
([1-(Chloromethyl)cyclopropyl]methyl)benzene: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the chloromethyl group to a .
Substitution: The chloromethyl group can be substituted with other functional groups such as amines or thiols .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like ammonia or sodium thiolate are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of cyclopropylmethylamine or cyclopropylmethylthiol .
Scientific Research Applications
([1-(Chloromethyl)cyclopropyl]methyl)benzene: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ([1-(Chloromethyl)cyclopropyl]methyl)benzene involves its interaction with specific molecular targets. The compound can act as an alkylating agent , forming covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
([1-(Chloromethyl)cyclopropyl]methyl)benzene: can be compared with other similar compounds such as:
Benzyl chloride: Similar in structure but lacks the cyclopropyl group.
Cyclopropylmethyl chloride: Similar but lacks the benzene ring.
Cyclopropylbenzene: Similar but lacks the chloromethyl group.
Properties
Molecular Formula |
C11H13Cl |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclopropyl]methylbenzene |
InChI |
InChI=1S/C11H13Cl/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
ZBKOWULUDZRXAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748085.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748092.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748094.png)
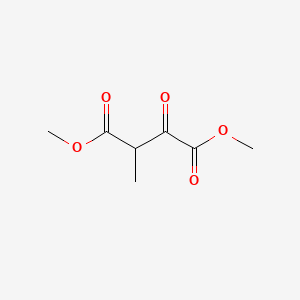
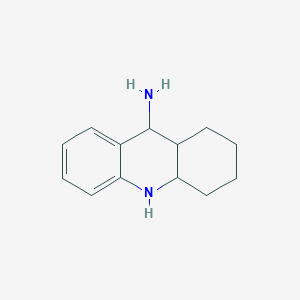
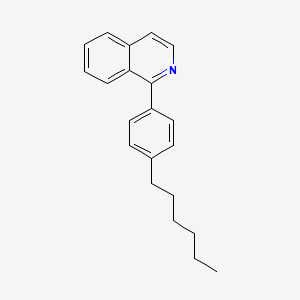
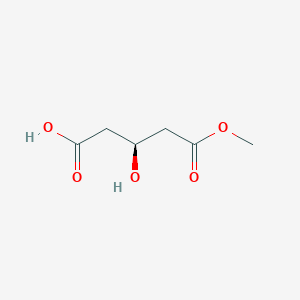
![3-methoxy-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748146.png)
![(5'-Methyl-[2,2'-bipyridin]-5-yl)methanamine](/img/structure/B11748147.png)
![N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11748152.png)
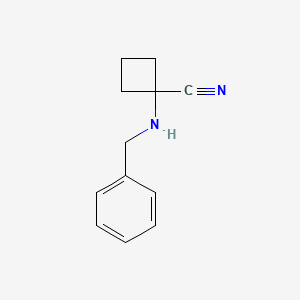
![2-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11748169.png)
